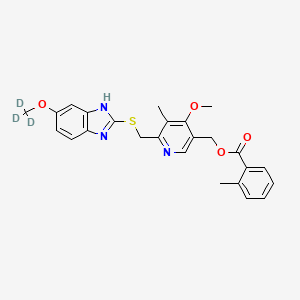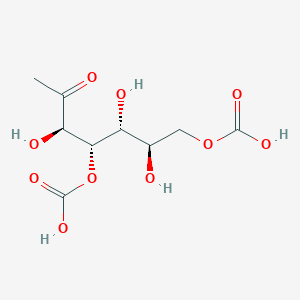
3,6-DI-O-Carboxymethyl-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-DI-O-Carboxymethyl-D-glucose:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DI-O-Carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective carboxymethylation at the 3rd and 6th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-DI-O-Carboxymethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl groups to hydroxymethyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3,6-DI-O-Carboxymethyl-D-glucose is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized for studying carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of carboxymethylated sugars in biological systems .
Medicine: It is also explored for its role in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products .
Mécanisme D'action
The mechanism of action of 3,6-DI-O-Carboxymethyl-D-glucose involves its interaction with specific molecular targets and pathways. The carboxymethyl groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. It can bind to enzymes and receptors, modulating their activity and influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2,3,6-Tri-O-Carboxymethyl-D-glucose
- Carboxymethyl cellulose
- Carboxymethyl dextran
Comparison: 3,6-DI-O-Carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,3,6-Tri-O-Carboxymethyl-D-glucose, it has fewer carboxymethyl groups, resulting in different solubility and reactivity profiles. Carboxymethyl cellulose and carboxymethyl dextran are larger polysaccharides with multiple carboxymethyl groups, making them suitable for different applications such as viscosity modifiers and drug carriers .
Propriétés
Formule moléculaire |
C9H14O10 |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-1-carboxyoxy-2,3,5-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate |
InChI |
InChI=1S/C9H14O10/c1-3(10)5(12)7(19-9(16)17)6(13)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5+,6-,7-/m1/s1 |
Clé InChI |
XVJLHHZGZREKKG-XZBKPIIZSA-N |
SMILES isomérique |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)O |
SMILES canonique |
CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


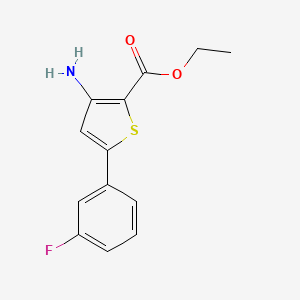
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
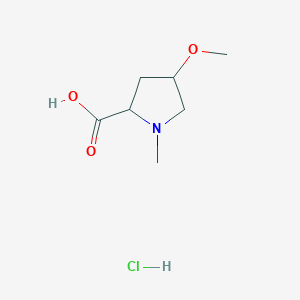

![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
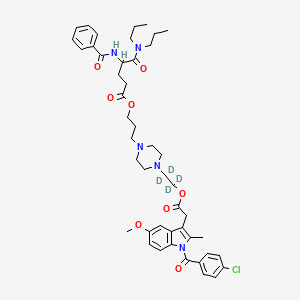
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
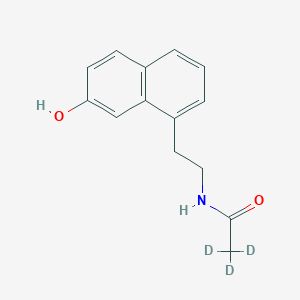
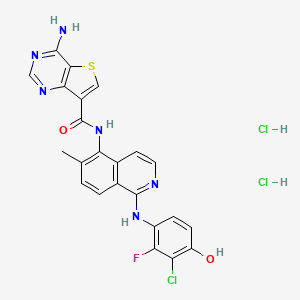
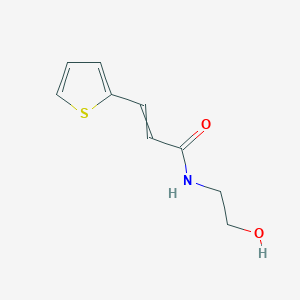
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
